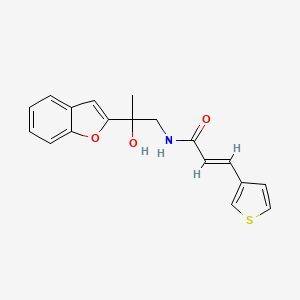

![molecular formula C20H14FN3O2S B2866404 N-(benzo[d]thiazol-2-yl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 941910-26-5](/img/structure/B2866404.png)

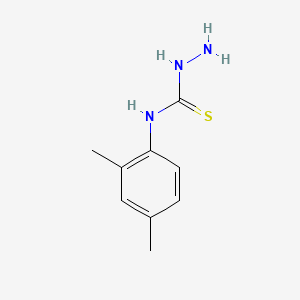

N-(benzo[d]thiazol-2-yl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “N-(benzo[d]thiazol-2-yl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a benzothiazole ring, a fluorobenzyl group, and a dihydropyridine ring. These groups are common in many pharmaceutical compounds due to their diverse reactivity and potential biological activity .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group or ring structure. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound, based on its name, would be quite complex. It would likely exhibit aromaticity due to the benzothiazole and pyridine rings, and the presence of the fluorobenzyl group could introduce interesting electronic effects .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and functional groups. For example, its solubility would be influenced by the polarities of its functional groups, and its melting and boiling points would depend on its molecular weight and structure .Aplicaciones Científicas De Investigación

Antibacterial Activity

N-(benzo[d]thiazol-2-yl)-1-(2-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide derivatives have been explored for their antibacterial properties. Studies have shown that certain analogs, like those incorporating the benzo[d]thiazolyl moiety, demonstrate promising antibacterial activity, particularly against strains such as Staphylococcus aureus and Bacillus subtilis. This activity is attributed to the structural features of these compounds, which enable interactions with bacterial cellular targets. Notably, these compounds have been evaluated for their safety in mammalian cells, indicating their potential for therapeutic applications without significant cytotoxicity (Palkar et al., 2017).

Antimicrobial Resistance

The rise of antimicrobial resistance is a significant global health challenge. Compounds featuring the N-(benzo[d]thiazol-2-yl) motif have been synthesized and assessed for their ability to combat resistant microbial strains, including Methicillin-resistant Staphylococcus aureus (MRSA). These studies involve comprehensive in-silico docking analyses to understand the interaction between these compounds and microbial proteins, offering insights into the design of more effective antimicrobial agents (Anuse et al., 2019).

Fluorescence Sensing

Derivatives of this compound have been investigated for their applications in fluorescence sensing. These compounds exhibit solvatochromic behavior, making them suitable for the detection of metal ions like Al3+ and Zn2+ due to their significant spectral shifts upon binding. The use of such fluorescent sensors can have practical applications in environmental monitoring and biomedical diagnostics (Suman et al., 2019).

Antitubercular Activity

The thiazole and benzothiazole scaffolds, including compounds related to this compound, have been explored for their antitubercular properties. These studies focus on inhibiting the GyrB subunit of the Mycobacterium tuberculosis DNA gyrase, a crucial enzyme for bacterial DNA replication. Promising candidates have emerged from these studies, showcasing effective inhibition of the tubercular bacillus at non-toxic concentrations to mammalian cells, highlighting their potential as antitubercular agents (Jeankumar et al., 2013).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-1-[(2-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14FN3O2S/c21-15-8-2-1-6-13(15)12-24-11-5-7-14(19(24)26)18(25)23-20-22-16-9-3-4-10-17(16)27-20/h1-11H,12H2,(H,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGMAVHIDDITPBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=CC=C(C2=O)C(=O)NC3=NC4=CC=CC=C4S3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

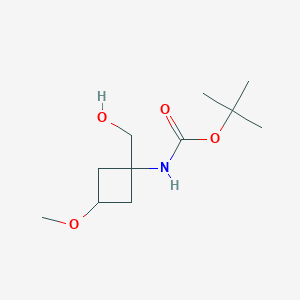

![N-[3-(6-Fluoro-3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2866322.png)

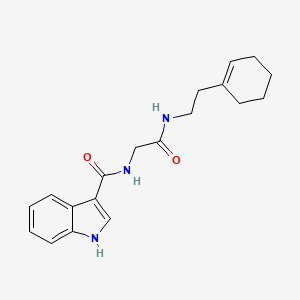

![Tert-butyl N-[5-amino-2-(2,2-difluoroethyl)pyrazol-3-yl]carbamate](/img/structure/B2866329.png)

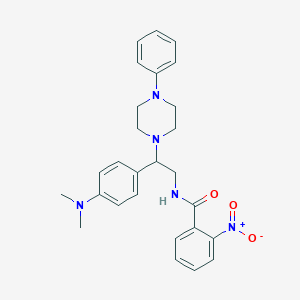

![N-(3-chlorophenyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2866331.png)

![N-(5-fluoro-2-methylphenyl)-2-[5-(3-methyl-2-thienyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2866332.png)

![6-(4-{[(6-cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-9H-purine](/img/structure/B2866339.png)

![5-[(ethylsulfanyl)methyl]-N-(2-oxo-1-phenylazetidin-3-yl)-1,2-oxazole-3-carboxamide](/img/structure/B2866340.png)

![3-(2-chloro-6-fluorophenyl)-5,7-dimethyl-9-phenethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2866342.png)

![3-{[(3-fluorophenyl)(methyl)amino]sulfonyl}-N-(4-methoxyphenyl)-4-phenylthiophene-2-carboxamide](/img/structure/B2866344.png)